"Methyl 2-(piperazin-2-yl)acetate dihydrochloride" CAS number
"Methyl 2-(piperazin-2-yl)acetate dihydrochloride" CAS number
An In-Depth Technical Guide to Methyl 2-(piperazin-2-yl)acetate dihydrochloride
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(piperazin-2-yl)acetate dihydrochloride, a key heterocyclic building block in modern medicinal chemistry and drug development. The document details its chemical identity, including critical CAS numbers for both its racemic and chiral forms, physicochemical properties, and established synthetic pathways. Emphasis is placed on the strategic importance of the piperazine scaffold, its applications as a versatile intermediate in the synthesis of pharmacologically active agents, and the analytical methodologies required for its characterization and quality control. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering expert insights into the compound's utility and handling.
Chemical Identity and Physicochemical Properties
Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a piperazine derivative presented as a dihydrochloride salt. This salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions. The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.[1][2]
The compound exists in both racemic and chiral forms, which have distinct identifiers.
Table 1: Core Chemical Identifiers
| Property | Value | Source(s) |
| Chemical Name | Methyl 2-(piperazin-2-yl)acetate dihydrochloride | [3][4] |
| CAS Number (Racemic) | 394709-83-2 | [3][5] |
| CAS Number ((S)-enantiomer) | 2058794-60-6 | [6] |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [6] |
| Molecular Weight | 231.12 g/mol | [5][6] |
| Appearance | Typically a white crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
| SMILES Code | O=C(OC)CC1NCCNC1.[H]Cl.[H]Cl | [6] |
| InChI Key | BAKVEPAYECKEHR-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Rationale
The synthesis of piperazine derivatives is a cornerstone of pharmaceutical intermediate production. While specific process chemistry details are often proprietary, a general and logical synthetic approach can be conceptualized based on established organic chemistry principles.
The piperazine moiety is a versatile scaffold that can be introduced through various synthetic strategies, including N-alkylation, reductive amination, and transition metal-catalyzed couplings like the Buchwald-Hartwig amination.[2][7] For a C-substituted piperazine like the topic compound, the synthesis often starts with a protected piperazine precursor or a chiral starting material like an amino acid to build the desired structure.
Conceptual Synthetic Workflow
A plausible synthesis involves the formation of the core piperazine ring followed by the introduction and modification of the acetate side chain. The final step typically involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Caption: Conceptual workflow for the synthesis of Methyl 2-(piperazin-2-yl)acetate dihydrochloride.
Applications in Drug Discovery and Development
The piperazine heterocycle is a ubiquitous feature in a vast array of approved drugs, valued for its ability to confer basicity and improve the pharmacokinetic profile of a molecule.[2] Methyl 2-(piperazin-2-yl)acetate dihydrochloride serves as a crucial building block for introducing this valuable functionality.
Key Therapeutic Areas:
-
Antidepressants & Anxiolytics: Many piperazine derivatives modulate central nervous system targets, such as serotonin receptors.[4][8]
-
Antipsychotics: The piperazine ring is a key component of drugs like aripiprazole and quetiapine.[4]
-
Kinase Inhibitors: In oncology, piperazine moieties are frequently used to engage with the hinge region of kinases or to provide a vector for improving solubility and cell permeability.[7]
-
Antimicrobial Agents: Some research suggests that piperazine derivatives possess antimicrobial properties.[4]
The compound's bifunctional nature—a secondary amine for further substitution and an ester group for modification—makes it a highly versatile intermediate.
Caption: Role as a building block in the drug discovery workflow.
Analytical Methodologies
Ensuring the purity and identity of pharmaceutical intermediates is critical. Due to the lack of a strong chromophore in the piperazine structure, direct UV detection in High-Performance Liquid Chromatography (HPLC) is challenging at low concentrations.[9] A common and robust analytical strategy involves pre-column derivatization to attach a UV-active moiety to the piperazine amine.
Protocol: HPLC-UV Analysis via Derivatization
This protocol describes a validated method for quantifying piperazine-containing compounds by reacting them with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product.[9]
Step 1: Standard and Sample Preparation
-
Standard Preparation: Accurately weigh ~20 mg of Methyl 2-(piperazin-2-yl)acetate dihydrochloride standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable diluent (e.g., water or methanol). Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Prepare the active pharmaceutical ingredient (API) or sample containing the analyte at a known concentration in the same diluent.
Step 2: Derivatization Procedure
-
To a fixed volume of each standard and sample solution, add a solution of the derivatizing agent (e.g., NBD-Cl in methanol).
-
Add a buffer solution to maintain an alkaline pH, which facilitates the nucleophilic attack of the piperazine nitrogen on the derivatizing agent.
-
Heat the mixture in a water bath (e.g., 60°C) for a specified time (e.g., 20 minutes) to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench the reaction by adding an acid (e.g., dilute HCl).
-
Dilute the final solution to a known volume with the mobile phase.
Step 3: Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Detection Wavelength: Set to the absorbance maximum of the derivatized product (e.g., 340 nm for NBD-Cl derivatives).[9]
-
Injection Volume: 10 µL.[9]
Step 4: Method Validation
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: Perform recovery studies by spiking a known amount of the analyte into a blank matrix. The recovery should be within 98-102%, and the relative standard deviation (%RSD) for replicate injections should be <2%.[9]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
Caption: Experimental workflow for the HPLC-UV analysis of piperazine compounds.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling Methyl 2-(piperazin-2-yl)acetate dihydrochloride.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[4]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.
Conclusion
Methyl 2-(piperazin-2-yl)acetate dihydrochloride is more than a simple chemical reagent; it is an enabling tool in the complex process of drug discovery. Its defined structure, predictable reactivity, and the inherent pharmacological advantages of the piperazine core make it an indispensable intermediate. A thorough understanding of its properties, synthesis, and analytical control is fundamental for scientists and researchers aiming to develop the next generation of therapeutics.
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